Disulfide, bis(2-chloroethyl)

Description

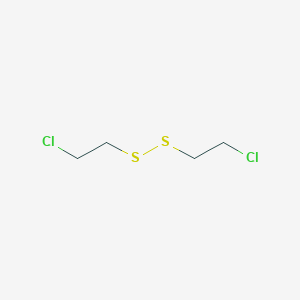

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(2-chloroethyldisulfanyl)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2S2/c5-1-3-7-8-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFZUXHZXUFQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)SSCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143006 | |

| Record name | Disulfide, bis(2-chloroethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002-41-1 | |

| Record name | Bis(2-chloroethyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(2-chloroethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(2-chloroethyl)disulfane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-chloroethyl) disulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3GQ42HNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Bis(2-chloroethyl) Disulfide (Sulfur Mustard)

Topic: Disulfide, bis(2-chloroethyl) [Sulfur Mustard] Synthesis & Mechanisms Content Type: Technical Reference Guide Audience: Research Scientists, Chemical Defense Specialists, and Toxicologists.

Synthesis, Mechanism of Action, and Chemical Stability

Executive Technical Summary

Bis(2-chloroethyl) disulfide (CAS 505-60-2), historically known as Sulfur Mustard (HD) or Yperite, is a potent vesicant and alkylating agent.[1] It is classified as a Schedule 1 substance under the Chemical Weapons Convention (CWC).[2] Possession and synthesis are strictly prohibited globally, with narrow exemptions for authorized research into medical countermeasures, protective equipment, and toxicology.

This guide analyzes the two primary historical synthesis routes—the Levinstein Process and the Meyer Method —to provide researchers with a mechanistic understanding of the agent's impurity profiles, stability, and decontamination kinetics.

Physicochemical Profile

| Property | Value | Relevance |

| Molecular Formula | Thioether core with | |

| Molecular Weight | 159.08 g/mol | Heavy vapor, persists in low-lying areas. |

| Boiling Point | 217°C (decomposes) | Low volatility leads to high environmental persistence. |

| Melting Point | 14.4°C | Pure HD freezes in winter; often mixed with Lewisite (HL) to lower MP. |

| Solubility | Low (Water), High (Lipids) | Rapid dermal penetration; delayed hydrolysis in aqueous environments. |

Synthetic Pathways: Mechanistic Analysis

The synthesis of sulfur mustard yields distinct chemical signatures depending on the pathway chosen. These signatures (impurity profiles) are critical for forensic attribution and stability studies.

Method A: The Levinstein Process (Electrophilic Addition)

Developed during WWI for rapid industrial scale-up, this method relies on the electrophilic addition of sulfur chlorides to ethylene. It produces "Levinstein Mustard" (H), a lower-grade agent characterized by significant polysulfide impurities.

-

Reagents: Ethylene (

), Sulfur Monochloride ( -

Reaction:

-

Process Conditions:

-

Exothermic reaction requiring cooling (maintained < 35°C) to prevent thermal decomposition.

-

Critical Flaw: The stoichiometry rarely proceeds cleanly. The product contains ~30% impurities, primarily bis(2-chloroethyl) trisulfide and higher polysulfides ("Sesquimustard").

-

Stability: The colloidal sulfur byproducts catalyze slow decomposition, increasing vapor pressure and causing munitions to burst over time.

-

Method B: The Meyer-Clarke Method (Nucleophilic Substitution)

This route produces "Distilled Mustard" (HD). It is a two-step process yielding a product of >95% purity, making it the standard for research and storage stability.

-

Step 1: Thiodiglycol Formation

-

Reaction of 2-chloroethanol with sodium sulfide (

) or potassium sulfide.

-

-

Step 2: Chlorination

-

The thiodiglycol intermediate is chlorinated using concentrated HCl (Meyer-Clarke modification) or Thionyl Chloride (

).

-

-

Purification: Vacuum distillation (106–108°C at 15 mmHg) yields the pure vesicant.

Visualizing the Pathways

The following diagram contrasts the direct electrophilic attack of the Levinstein process against the nucleophilic substitution of the Meyer method.

Figure 1: Comparative synthetic workflows.[6] The Meyer route utilizes a stable diol intermediate to achieve high purity, whereas the Levinstein route is a direct "dirty" synthesis.

Mechanism of Action: The Episulfonium Ion[5][7][8]

The extreme toxicity of sulfur mustard is not due to the molecule itself, but its metabolic activation into a highly reactive electrophile. Understanding this mechanism is vital for the development of scavenger drugs (medical countermeasures).

-

Intramolecular Cyclization: Under physiological conditions, the sulfur atom acts as an internal nucleophile, displacing a chloride ion.

-

Episulfonium Formation: This forms a cyclic ethylene episulfonium ion (a 3-membered ring with a positive charge on sulfur).

-

Alkylation: This strained ring is an aggressive electrophile. It attacks nucleophilic centers in DNA, specifically the N7 position of guanine .[7]

-

Cross-linking: Because the sulfur mustard molecule has two chloroethyl arms, it can repeat this process, cross-linking two DNA strands (interstrand cross-link). This prevents DNA replication and triggers apoptosis (cell death) and blistering.

Figure 2: The alkylation pathway. The formation of the episulfonium ion is the rate-limiting step in DNA damage.

Decontamination and Stability Protocols

Research into decontamination relies on exploiting the chemical weaknesses of the thioether bond and the alkyl halides.

Hydrolysis (Water Decontamination)

-

Mechanism: Water acts as the nucleophile, opening the episulfonium ring to form thiodiglycol and HCl.

-

Limitation: HD is lipophilic. In bulk water, it forms a "protective" micelle layer, preventing hydrolysis of the inner mass. Decontamination requires agitation or co-solvents (though co-solvents can dangerously increase skin penetration).

Oxidative Decontamination (The Sulfone Trap)

Oxidation is the preferred method for neutralizing HD on surfaces, but it requires precise stoichiometric control.

-

Partial Oxidation (Desired): Converts HD to Sulfoxide (HDO) .[9] HDO is polar, non-vesicant, and relatively non-toxic.

-

Over-Oxidation (Hazard): Strong oxidants convert HD to Sulfone (

) . The sulfone retains the ability to form reactive intermediates and is nearly as vesicant as the original mustard agent.-

Protocol Note: Decontaminants (e.g., bleach, peroxides) must be formulated to stop at the sulfoxide stage or destroy the alkyl chains entirely.

-

References

-

OPCW. (2025). Annex on Chemicals: Guidelines for Schedule 1. Organization for the Prohibition of Chemical Weapons. [Link]]

-

Munro, N. B., et al. (1999). The sources, fate, and toxicity of chemical warfare agent degradation products. Environmental Health Perspectives. [Link]

-

Blum, M. M. (2015). Investigation of Polysulfide Mustard Analogues and Reactive Intermediates from Levinstein Mustard. OPCW Laboratory.[8] ]">https://www.opcw.org

- Macy, R. (1948). The Chemistry of the Levinstein Process. Journal of the American Chemical Society. (Historical Reference for Process A).

-

Guthrie, F. (1860).[1] On some derivatives from the olefines.[10] Q. J. Chem. Soc. (Historical Reference for early synthesis).

-

CDC. (2018). Sulfur Mustard (Mustard Gas) | NIOSH Emergency Response Safety. Centers for Disease Control and Prevention. [Link]

Sources

- 1. Mustard gas - Wikipedia [en.wikipedia.org]

- 2. disarmamenteducation.org [disarmamenteducation.org]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 5. The Retort [www1.udel.edu]

- 6. Bis(2-chloroethyl)sulfide - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. opcw.org [opcw.org]

- 9. mdpi.com [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

"physical and chemical properties of bis(2-chloroethyl) disulfide"

This technical guide is structured to serve as a definitive reference for researchers and drug development professionals investigating alkylating agents, specifically the disulfide analogue of sulfur mustard.

CAS Registry Number: 1002-41-1 Synonyms: Mustard Disulfide, 1,2-Bis(2-chloroethyl)disulfane, "O-Mustard" (colloquial in some munition contexts), Levinstein Impurity.

Executive Summary & Strategic Relevance

Bis(2-chloroethyl) disulfide is a bifunctional alkylating agent and a critical impurity found in "Levinstein Mustard" (a crude form of sulfur mustard, HD). While historically overshadowed by its thioether analogue (HD), the disulfide presents unique physicochemical properties and toxicological mechanisms relevant to modern drug development—particularly in the design of hypoxia-activated prodrugs and antibody-drug conjugate (ADC) linkers .

For the researcher, this compound represents both a hazardous contaminant and a mechanistic probe. Its disulfide bridge introduced a "redox-switch" capability absent in standard sulfur mustard, allowing for cleavage in the reducing cytosolic environment. This guide synthesizes its properties, synthesis, and handling protocols with a focus on safety and analytical precision.

Molecular Identity & Physicochemical Profile

Unlike pure sulfur mustard (HD), which is a thioether, the disulfide analogue contains a labile

Table 1: Physicochemical Properties (Comparative)

| Property | Bis(2-chloroethyl) Disulfide | Sulfur Mustard (HD) | Relevance |

| Formula | Disulfide adds ~32 Da | ||

| MW | 191.14 g/mol | 159.08 g/mol | Mass shift visible in MS |

| State (20°C) | Oily Amber Liquid | Colorless/Amber Liquid | Similar handling reqs |

| Melting Point | ~ -9 °C (Computed) / Liquid | 14.4 °C | Disulfide is liquid at lower temps |

| Boiling Point | ~230 °C (Decomposes) | 217 °C | Lower volatility = Persistent hazard |

| Density | > 1.3 g/mL (Est.)[1][2] | 1.27 g/mL | Sinks in water (DNAPL) |

| LogP | ~ 2.85 | 2.41 | Higher lipophilicity = High skin penetration |

| Solubility | Lipids, organic solvents | Lipids, organic solvents | Difficult decontamination |

Technical Note: The melting point of the pure disulfide is significantly lower than the trisulfide analogue (MP 30.5°C) and pure HD. This depression contributes to the liquid state of crude Levinstein mustard even at cooler temperatures.

Synthetic Origins & Impurity Profiling

Understanding the origin of bis(2-chloroethyl) disulfide is essential for forensic analysis and purity assessments. It is the primary byproduct of the Levinstein Process , where ethylene is reacted with sulfur monochloride (

Synthesis Pathway (Levinstein Process)

The reaction is not clean; it produces a distribution of polysulfides (

Figure 1: The Levinstein process yields a mixture where the disulfide is a significant constituent, contributing to the "tarry" nature of the final product.

Mechanism of Action: The "Redox-Switch" Alkylator

For drug development professionals, the toxicity mechanism of the disulfide offers a unique case study in bifunctional alkylation .

The Episulfonium Intermediate

Like HD, the disulfide forms a reactive episulfonium (thiiranium) ion. However, the inductive effect of the disulfide bond reduces the nucleophilicity of the sulfur atoms, making the cyclization slower than in HD. This results in delayed onset of vesication compared to pure HD.

Intracellular Activation

Once inside the cell, the disulfide bond is vulnerable to cleavage by glutathione (GSH) or thioredoxin reductase.

-

Intact Pathway: Acts as a cross-linking agent (DNA-DNA or DNA-Protein).

-

Reductive Pathway: Cleavage produces two equivalents of 2-chloroethyl mercaptan, which are potent monofunctional alkylators and free radical generators.

Figure 2: Dual toxicity pathways. The disulfide can act intact or be reduced to mercaptan fragments.

Analytical Methodologies & Detection

Precise identification requires distinguishing the disulfide from the sulfide (HD) and the trisulfide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier: Helium at 1.0 mL/min.[3]

-

Temp Program: 40°C (2 min)

10°C/min -

Ionization: Electron Impact (EI) 70eV.

Fragmentation Pattern (Key Ions): Unlike HD (Base peak m/z 109), the disulfide shows a distinct fragmentation due to the S-S bond cleavage.

| m/z | Fragment Identity | Interpretation |

| 190/192 | Molecular Ion (Weak in EI, use CI for confirmation) | |

| 155 | Loss of Chlorine | |

| 123 | Loss of | |

| 63 | Chloroethyl group (Common to all mustards) |

Self-Validating Check: If you observe a peak at m/z 109 (Base), you are likely analyzing HD, not the disulfide. The disulfide elutes after HD due to higher molecular weight and boiling point.

Safety & Decontamination Protocols

Hazard Class: Vesicant / Alkylating Agent. Primary Risk: Delayed blistering, ocular damage, DNA mutation.

Decontamination Logic

Water alone is ineffective due to low solubility and slow hydrolysis. You must use a nucleophilic scavenger or oxidative system .

Recommended Decon Solution (Laboratory Scale):

-

Composition: 10% Sodium Hypochlorite (Bleach) or DS2 (Decontamination Solution 2: Diethylenetriamine, 2-Methoxyethanol, NaOH).

-

Mechanism:

-

Oxidation: Converts sulfides to sulfoxides/sulfones (non-vesicant).

-

Elimination: Basic conditions promote HCl elimination to form divinyl disulfide (less toxic).

-

Protocol:

-

Contain: Absorb liquid spill with vermiculite.

-

Neutralize: Apply 10% bleach solution liberally. Allow 30 minutes contact time.

-

Verify: Check pH (must remain >10) and use colorimetric detection paper (M8/M9) to ensure no active agent remains.

References

-

PubChem. (2025).[4][5] Disulfide, bis(2-chloroethyl) (Compound). National Library of Medicine. [Link]

-

National Institute of Standards and Technology (NIST). (2024). Disulfide, bis(2-chloroethyl) Mass Spectrum. NIST Chemistry WebBook, SRD 69.[6] [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Bis(2-chloroethyl)sulfide (Mustard Gas) Sampling and Analytical Methods. (Referenced for comparative physical properties of HD). [Link][2]

-

Defense Technical Information Center (DTIC). (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. U.S. Army Edgewood Chemical Biological Center.[3] (Detailed fragmentation data for polysulfides). [Link]

-

ScienceDirect / Elsevier. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology. (Context for alkylation mechanisms in drug design). [Link]

Sources

- 1. Disulfide, bis(2-chloroethyl) (CAS 1002-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. BIS-(2-CHLOROETHYL)SULFIDE | Occupational Safety and Health Administration [osha.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Sulfur Mustard | C4H8Cl2S | CID 10461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disulfide, bis(2-chloroethyl) | C4H8Cl2S2 | CID 94964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disulfide, bis(2-chloroethyl) [webbook.nist.gov]

An In-Depth Technical Guide to the Mechanism of Action of Sulfur Mustard on DNA

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms by which sulfur mustard, a potent chemical warfare agent, exerts its cytotoxic and mutagenic effects through interactions with DNA. We will delve into the fundamental chemical reactions, the spectrum of DNA lesions induced, the intricate cellular responses to this damage, and the methodologies employed to study these processes. This document is intended to serve as a foundational resource for researchers engaged in the study of chemical warfare agents, DNA damage and repair, and the development of novel therapeutic countermeasures.

The Chemistry of a Potent Alkylating Agent

Sulfur mustard, chemically known as bis(2-chloroethyl) sulfide, is a bifunctional alkylating agent.[1] Its reactivity and toxicity are intrinsically linked to its ability to form a highly reactive cyclic sulfonium ion intermediate in an aqueous environment.[2][3] This intramolecular cyclization is a critical activation step that precedes its interaction with biological macromolecules.

The lone pair of electrons on the sulfur atom facilitates the displacement of a chloride ion, forming a strained, three-membered ethylene episulfonium ion.[4] This electrophilic intermediate is highly susceptible to nucleophilic attack by electron-rich sites on cellular components, most notably DNA.[2][3]

Caption: Activation of Sulfur Mustard via intramolecular cyclization to form a reactive sulfonium ion.

The Primary Target: DNA Alkylation and Adduct Formation

The primary molecular target for the cytotoxic effects of sulfur mustard is DNA.[5][6] The activated sulfonium ion readily reacts with nucleophilic centers in the DNA molecule, leading to the formation of covalent adducts. This process, known as alkylation, disrupts the normal structure and function of DNA.[5]

Sites of Alkylation

The most frequent site of alkylation by sulfur mustard is the N7 position of guanine residues.[6][7] Other sites, though less common, include the N3 position of adenine, and the O6 position of guanine.[7][8] The alkylation at the N7 position of guanine weakens the glycosidic bond, which can lead to depurination, creating an abasic site in the DNA.[7]

A Spectrum of DNA Adducts

Due to its bifunctional nature, sulfur mustard can react with DNA in several ways, leading to a variety of adducts:

-

Monofunctional Adducts: One of the two chloroethyl arms of the sulfur mustard molecule reacts with a DNA base. The most common monofunctional adduct is 7-(2-hydroxyethylthioethyl)guanine (N7-HETE-Gua).[7][8]

-

Bifunctional Adducts (Cross-links): Both chloroethyl arms react with DNA bases, forming cross-links. These are considered the most cytotoxic lesions.[9]

-

Intrastrand Cross-links: The two arms of the sulfur mustard molecule link two bases on the same DNA strand, often two adjacent guanines.[10]

-

Interstrand Cross-links (ICLs): The sulfur mustard molecule links two bases on opposite strands of the DNA double helix.[7] ICLs are particularly detrimental as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.[7]

-

| Type of DNA Adduct | Description | Key Nucleophilic Site | Significance |

| Monofunctional Adducts | A single arm of sulfur mustard binds to a DNA base. | N7 of Guanine (major), N3 of Adenine, O6 of Guanine | Can lead to base mispairing, replication errors, and depurination. |

| Intrastrand Cross-links | Both arms of sulfur mustard bind to two bases on the same DNA strand. | N7 of Guanine | Distorts the DNA helix, can stall DNA polymerase. |

| Interstrand Cross-links (ICLs) | Both arms of sulfur mustard bind to bases on opposite DNA strands. | N7 of Guanine | The most cytotoxic lesion; physically prevents DNA strand separation, blocking replication and transcription. |

The Cellular Alarm: DNA Damage Response (DDR)

The formation of sulfur mustard-DNA adducts triggers a complex and highly regulated cellular signaling network known as the DNA Damage Response (DDR).[5][11] The DDR's primary objective is to detect the DNA damage, halt the cell cycle to allow time for repair, and activate the appropriate DNA repair pathways.[5]

Key protein kinases that act as master regulators of the DDR are ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit).[5][11] These kinases are activated by different types of DNA lesions and, in turn, phosphorylate a multitude of downstream effector proteins to orchestrate the cellular response.[5] This includes the phosphorylation of histone H2AX (forming γH2AX) at the sites of DNA damage, which serves as a beacon to recruit DNA repair proteins.[5][11]

Caption: Simplified overview of the DNA Damage Response (DDR) pathway initiated by sulfur mustard.

The Repair Machinery: A Multi-faceted Defense

Cells have evolved a sophisticated arsenal of DNA repair pathways to counteract the genotoxic effects of agents like sulfur mustard. The choice of repair pathway depends on the specific type of DNA lesion.

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing monofunctional adducts and abasic sites that arise from depurination.[5]

-

Nucleotide Excision Repair (NER): NER can also recognize and remove bulky monofunctional adducts and some intrastrand cross-links that distort the DNA helix.[5]

-

Homologous Recombination (HR): HR is a high-fidelity repair pathway that is crucial for repairing interstrand cross-links and double-strand breaks that can arise during the repair process.[5][12]

-

Non-Homologous End Joining (NHEJ): NHEJ is another pathway for repairing double-strand breaks, although it is more error-prone than HR.[5]

-

Translesion Synthesis (TLS): When DNA replication encounters a lesion that it cannot bypass, specialized TLS polymerases can be recruited to synthesize DNA across the damaged template, albeit with a higher risk of introducing mutations.[5]

When Repair Fails: Cytotoxicity and Mutagenicity

If the extent of DNA damage overwhelms the cellular repair capacity, the consequences are severe.[5][11] The persistent presence of DNA adducts, particularly interstrand cross-links, can lead to prolonged cell cycle arrest and ultimately trigger programmed cell death (apoptosis).[3][4] This is a key mechanism behind the blistering (vesicant) action of sulfur mustard on the skin and its damage to other tissues.[13]

Inaccurate repair of DNA lesions, for instance through error-prone TLS or NHEJ, can lead to mutations.[5] If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to the development of cancer.[3] This explains why sulfur mustard is classified as a human carcinogen.[7]

Experimental Protocols: Detecting Sulfur Mustard-Induced DNA Damage

A variety of experimental techniques are employed to detect and quantify the DNA damage induced by sulfur mustard.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites.

Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Preparation: Isolate single cells from the tissue or cell culture of interest.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose alkali-labile sites.

-

Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification

LC-MS/MS is the gold standard for identifying and quantifying specific DNA adducts.[8]

Principle: DNA is isolated from exposed samples, hydrolyzed to release the adducted bases, and then separated by liquid chromatography. The separated adducts are then ionized and fragmented in a mass spectrometer, allowing for their precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Workflow:

Caption: A typical workflow for the detection of sulfur mustard-DNA adducts using LC-MS/MS.

Concluding Remarks

The interaction of sulfur mustard with DNA is a complex, multi-step process that initiates a cascade of cellular events, ultimately leading to cytotoxicity, mutagenicity, and carcinogenicity. A thorough understanding of these mechanisms at the molecular level is paramount for the development of effective medical countermeasures and for assessing the long-term health risks associated with exposure. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate details of this potent chemical threat.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Chemical Agents and Related Occupations. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 100F). International Agency for Research on Cancer. [Link]

-

Laskin, J. D., Heck, D. E., & Laskin, D. L. (2020). DNA damage signaling in the cellular responses to mustard vesicants. Toxicology Letters, 325, 56-64. [Link]

-

Kehe, K., & Szinicz, L. (2005). Medical aspects of sulfur mustard poisoning. Toxicology, 214(3), 198-209. [Link]

-

Walker, I. G. (1971). Intrastrand bifunctional alkylation of DNA in mammalian cells treated with mustard gas. Canadian Journal of Biochemistry, 49(3), 332-336. [Link]

-

Li, Y., Liu, S., & Chen, J. (2021). Advances in sulfur mustard-induced DNA adducts: Characterization and detection. Toxicology Letters, 345, 23-31. [Link]

-

Jowsey, P. A., Williams, F. M., & Blain, P. G. (2012). DNA damage responses in cells exposed to sulphur mustard. Toxicology Letters, 209(1), 1-10. [Link]

-

Anonymous. (2014). How does mustard gas alkylate DNA?. Quora. [Link]

-

Wikipedia contributors. (2023). Mustard gas. Wikipedia. [Link]

-

Jost, G., Antherieu, S., & Marzin, D. (2015). Induction and repair of DNA cross-links induced by sulfur mustard in the A-549 cell line followed by a comet assay. Toxicology Mechanisms and Methods, 25(6), 465-474. [Link]

-

Dark Science. (2023). The Dark Science of Mustard Gas. YouTube. [Link]

-

Laskin, J. D., Heck, D. E., & Laskin, D. L. (2020). DNA damage signaling in the cellular responses to mustard vesicants. PubMed. [Link]

-

Ludlum, D. B., Kent, S., & Mehta, J. R. (1994). Detection of sulfur mustard-induced DNA modifications. PubMed. [Link]

-

Jowsey, P. A., Williams, F. M., & Blain, P. G. (2012). DNA damage responses in cells exposed to sulphur mustard. Request PDF. [Link]

-

Kumar, R., & Vijayaraghavan, R. (1999). Sulphur mustard induced DNA damage in mice after dermal and inhalation exposure. Toxicology Letters, 111(1-2), 139-145. [Link]

-

Goudou, J. N., & Jean, D. (2020). Synthesis of different glutathione–sulfur mustard adducts of verified and potential biomarkers. RSC Advances, 10(37), 21873-21879. [Link]

-

Khan, F., & Ali, I. (2017). An evidence-based review of the genotoxic and reproductive effects of sulfur mustard. Archives of Toxicology, 91(3), 1143-1155. [Link]

Sources

- 1. Sulphur mustard induced DNA damage in mice after dermal and inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Mustard gas - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of sulfur mustard-induced DNA modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. DNA damage signaling in the cellular responses to mustard vesicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA damage responses in cells exposed to sulphur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

"toxicological profile of bis(2-chloroethyl) disulfide"

Technical Guide & Whitepaper

Executive Summary

Bis(2-chloroethyl) disulfide (CAS 1002-00-2), frequently identified as an impurity in Levinstein Mustard or as a degradation product of Sulfur Mustard (HD), represents a unique toxicological entity. While structurally analogous to the warfare agent HD, the presence of the disulfide linkage (–S–S–) significantly alters its physicochemical properties, reactivity, and toxicokinetic profile.

This guide provides a rigorous technical analysis of bis(2-chloroethyl) disulfide, distinct from its monosulfide counterpart. It synthesizes mechanistic insights, metabolic pathways, and detection protocols to support researchers in environmental verification, medical countermeasure development, and toxicological assessment.

Part 1: Physicochemical Characterization

Understanding the structural divergence from Sulfur Mustard (HD) is the prerequisite for accurate toxicological modeling.

Structural Analysis

Unlike HD, which possesses a central thioether (monosulfide) core, the target compound contains a disulfide bridge. This alteration reduces the electron density on the sulfur atoms due to the inductive effect of the adjacent sulfur, theoretically reducing the rate of intramolecular nucleophilic substitution (cyclization) compared to HD.

| Property | Bis(2-chloroethyl) Disulfide | Sulfur Mustard (HD) | Toxicological Implication |

| Molecular Formula | C₄H₈Cl₂S₂ | C₄H₈Cl₂S | Disulfide bond susceptible to reductive cleavage. |

| Molecular Weight | 191.14 g/mol | 159.08 g/mol | Higher MW correlates with lower volatility. |

| Physical State | Oily liquid, low volatility | Oily liquid | Higher persistence in environment/soil. |

| Lipophilicity (LogP) | ~2.8 (Estimated) | 2.4 | Enhanced dermal penetration and retention in lipid bilayers. |

| Reactivity | Moderate Alkylator | Potent Alkylator | Slower episulfonium ion formation = delayed onset of vesication. |

Synthesis & Environmental Source

-

Primary Source: Byproduct of the "Levinstein Process" (reaction of ethylene with sulfur monochloride).

-

Degradation: Oxidative coupling of 2-chloroethyl mercaptan.

-

Relevance: It is a "signature" impurity used to fingerprint the origin of chemical warfare agents (CWAs).

Part 2: Toxicodynamics (Mechanism of Action)

The core toxicity of bis(2-chloroethyl) disulfide is driven by its capacity to act as a bifunctional alkylating agent. However, the kinetics differ from HD.

The Episulfonium Ion Intermediate

The critical event in vesication is the intramolecular displacement of the chloride ion by the sulfur atom, forming a cyclic episulfonium ion .

-

HD Mechanism: Rapid formation of the 3-membered ring due to high nucleophilicity of the thioether sulfur.

-

Disulfide Mechanism: The electron-withdrawing nature of the disulfide bond reduces the nucleophilicity of the sulfur atoms. Consequently, the formation of the episulfonium ion is slower and less thermodynamically favorable than in HD. This explains the reduced (though still significant) toxicity.

DNA Alkylation

Once formed, the electrophilic episulfonium intermediate attacks nucleophilic centers in DNA, primarily the N7-position of guanine .[1]

-

Step 1: Mono-alkylation (formation of monoadducts).

-

Step 2: Cross-linking.[1] Because the molecule is bifunctional (two chloroethyl tails), it can cross-link DNA strands (interstrand) or proteins, leading to apoptosis and cell death (vesication).

Visualization: Molecular Mechanism

The following diagram illustrates the kinetic pathway from the parent disulfide to DNA adduct formation.

Figure 1: Mechanism of Action. Note the rate-limiting step at "Activation" due to the disulfide bond's electron-withdrawing effect.

Part 3: Toxicokinetics (ADME)

Absorption

Due to high lipophilicity, the compound penetrates the stratum corneum efficiently. Unlike HD, which fixes rapidly to tissue proteins, the disulfide may have a slightly longer residence time in the lipid phase before reacting.

Metabolism

Metabolism occurs via two competing pathways:

-

Direct Oxidation: The sulfur atoms are oxidized to sulfoxides and sulfones.

-

Disulfide Cleavage: The S-S bond is cleaved (reductive), yielding 2-chloroethyl mercaptan, which is then methylated or conjugated with glutathione (GSH).

Visualization: Metabolic Fate

Figure 2: Metabolic pathways showing the divergence between direct oxidation and reductive cleavage of the disulfide bond.

Part 4: Analytical & Experimental Protocols

Trustworthiness Directive: The following protocol is designed for the detection of bis(2-chloroethyl) disulfide in biological matrices (plasma/urine) or environmental samples. It utilizes GC-MS, the gold standard for verification.

Protocol: GC-MS Detection with Solid Phase Extraction (SPE)

Objective: Isolate and quantify bis(2-chloroethyl) disulfide from plasma.

Reagents:

-

Dichloromethane (HPLC Grade)[2]

-

Internal Standard: D8-Sulfur Mustard (or deuterated analogue of the disulfide if available).

-

SPE Cartridges: C18 (500 mg).

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 1.0 mL of plasma into a glass centrifuge tube.

-

Spike with 10 µL of Internal Standard (10 µg/mL).

-

Critical Step: Do not use strong reducing agents (e.g., DTT) in the prep, as this will artificially cleave the target disulfide bond.

-

-

Solid Phase Extraction (SPE):

-

Condition: Flush C18 cartridge with 3 mL Methanol followed by 3 mL deionized water.

-

Load: Apply sample at a flow rate of ~1 mL/min.

-

Wash: Wash with 2 mL of 10% Methanol in water (removes polar interferences).

-

Elute: Elute target analyte with 2 mL Dichloromethane.

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of Nitrogen at 30°C.

-

Reconstitute in 100 µL of Ethyl Acetate.

-

-

GC-MS Parameters:

-

Column: DB-5MS (30m x 0.25mm x 0.25µm).

-

Injection: 1 µL splitless at 250°C.

-

Oven Program: 40°C (hold 2 min) -> 10°C/min -> 280°C (hold 5 min).

-

Detection: SIM Mode (Selected Ion Monitoring). Monitor molecular ion (M+) and characteristic fragment ions (m/z 109, 158 for the disulfide).

-

-

Validation Criteria:

-

Recovery must be >80%.

-

Signal-to-Noise (S/N) ratio >10 for Limit of Quantitation (LOQ).

-

Part 5: Risk Assessment & Countermeasures

Comparative Toxicity

While specific LD50 data for the disulfide is often aggregated with "Mustard T-Mixture," comparative studies suggest:

-

Inhalation: ~2-5x less toxic than HD (due to lower volatility and reactivity).

-

Cutaneous: Strong vesicant. Causes erythema and blistering, but with a longer latency period than HD.

Medical Management

There is no specific antidote. Treatment is symptomatic and mirrors HD protocols:

-

Decontamination: Immediate use of reactive skin decontaminant lotion (RSDL) or dilute bleach (0.5%) to oxidize the sulfur.

-

Wound Care: Management of chemical burns; prevention of secondary infection.

-

Systemic Support: Monitoring for respiratory distress if aerosolized.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Sulfur Mustard. Centers for Disease Control and Prevention. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94964, Bis(2-chloroethyl) disulfide. [Link]

-

Organisation for the Prohibition of Chemical Weapons (OPCW). (2018). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. [Link]

-

Munro, N. B., et al. (1999). "The Sources, Fate, and Toxicity of Chemical Warfare Agent Degradation Products." Environmental Health Perspectives, 107(12), 933–974. [Link]

-

Smith, P. A. (2012).[3] Chemical Warfare Agents: Chemistry, Pharmacology, Toxicology, and Therapeutics. Academic Press. (Contextual reference for vesicant mechanisms).

Sources

The Chemical Demise of a Warfare Agent: An In-depth Technical Guide to the Hydrolysis and Degradation Products of Sulfur Mustard

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfur mustard (bis(2-chloroethyl) sulfide), a potent vesicant and a notorious chemical warfare agent, presents a significant and persistent threat due to its severe health effects and environmental longevity.[1][2][3] Understanding the chemical pathways of its degradation is paramount for developing effective decontamination strategies, environmental remediation techniques, and medical countermeasures. This technical guide provides a comprehensive examination of the hydrolysis and degradation products of sulfur mustard. We will delve into the core chemical mechanisms, identify the resulting molecular species, and present a detailed analytical workflow for their characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study of chemical warfare agents, the development of novel therapeutic interventions, and the formulation of robust environmental safety protocols.

Introduction: The Enduring Threat of Sulfur Mustard

Sulfur mustard, commonly known as mustard gas, is an oily liquid characterized by its garlic or mustard-like odor.[1] Its notoriety stems from its ability to cause severe, delayed blistering on contact with skin and mucous membranes.[4][5] The lipophilic nature of sulfur mustard allows it to readily penetrate clothing and persist in the environment, posing a long-term hazard.[6] The core of its toxicity lies in its powerful alkylating capabilities, which lead to cellular damage and programmed cell death.[2] While its use is prohibited by international conventions, the threat of its deployment and the challenge of legacy stockpiles necessitate a thorough understanding of its chemical behavior, particularly its degradation pathways.[2] Hydrolysis, the reaction with water, is a primary route of natural degradation, but other environmental and induced degradation processes also play a crucial role in its transformation into a variety of other chemical entities.[7][8][9]

The Primary Degradation Pathway: Hydrolysis

The reaction of sulfur mustard with water is a critical process that dictates its environmental fate and is a cornerstone of many decontamination procedures.[7][8][9]

The Mechanism of Hydrolysis: A Stepwise Transformation

The hydrolysis of sulfur mustard is not a simple, one-step reaction. It proceeds through a well-established SN1-type mechanism involving the formation of a highly reactive cyclic sulfonium ion intermediate.[2][7][9]

The key steps are as follows:

-

Formation of the Episulfonium Ion: One of the 2-chloroethyl side chains undergoes an intramolecular cyclization, where the sulfur atom acts as a nucleophile, displacing a chloride ion to form a highly strained and reactive three-membered cyclic sulfonium ion (episulfonium ion).[2][7] This step is the rate-determining step of the reaction.

-

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the episulfonium ring. This opens the ring and results in the formation of 2-chloroethyl-2-hydroxyethyl sulfide, also known as hemisulfur mustard.

-

Second Cyclization and Hydrolysis: The remaining 2-chloroethyl group on the hemisulfur mustard molecule undergoes the same process: formation of another episulfonium ion followed by nucleophilic attack by a second water molecule.

-

Final Product Formation: This second hydrolysis step yields the final, and principal, hydrolysis product: thiodiglycol (TDG) (bis(2-hydroxyethyl) sulfide), along with two molecules of hydrochloric acid (HCl).[7][8][10]

Caption: The stepwise hydrolysis of sulfur mustard to thiodiglycol.

Factors Influencing the Rate of Hydrolysis

The rate of sulfur mustard hydrolysis is significantly influenced by several environmental factors:

-

Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[7]

-

Chloride Ion Concentration: The presence of chloride ions in the aqueous solution can retard the hydrolysis rate.[7] This is due to the reversibility of the initial episulfonium ion formation; an excess of chloride ions can push the equilibrium back towards the unreacted sulfur mustard. This is particularly relevant in seawater, where the hydrolysis half-life is significantly longer than in distilled water.[1]

-

pH: The rate of hydrolysis is largely independent of pH.[7]

-

Solubility: Sulfur mustard has low solubility in water.[7][11] This can be a rate-limiting factor, as the reaction primarily occurs with the dissolved agent. Agitation or the presence of co-solvents can enhance the dissolution rate and, consequently, the overall hydrolysis rate.[1]

| Factor | Effect on Hydrolysis Rate | Rationale |

| Temperature | Increases with increasing temperature | Provides the necessary activation energy for the reaction.[7] |

| Chloride Ion Concentration | Decreases with increasing concentration | Reversibility of the episulfonium ion formation.[1][7] |

| pH | Largely independent | The rate-determining step does not involve proton or hydroxide catalysis.[7] |

| Solubility | Low solubility can be rate-limiting | The reaction occurs in the aqueous phase.[1][7][11] |

Beyond Hydrolysis: Other Degradation Pathways and Products

While hydrolysis is the primary degradation pathway in aqueous environments, sulfur mustard can undergo other transformations, leading to a diverse array of products. These reactions can be influenced by the presence of other chemical species, catalysts, and environmental conditions.

Oxidation

Oxidation of the sulfur atom in sulfur mustard is a significant degradation pathway, particularly in the context of decontamination.[12][13][14]

-

Sulfoxide Formation: The initial oxidation product is bis(2-chloroethyl) sulfoxide. This compound is generally considered to be less toxic than sulfur mustard itself.[13]

-

Sulfone Formation: Further oxidation leads to the formation of bis(2-chloroethyl) sulfone. It is crucial to note that the sulfone is also a potent vesicant and toxic compound.[12][13]

Reactions on Impregnated Carbons and Other Surfaces

In decontamination applications, sulfur mustard is often exposed to reactive surfaces, such as impregnated activated carbon. These interactions can lead to a variety of degradation products beyond simple hydrolysis. For instance, reactions on carbons impregnated with sodium hydroxide and chromium trioxide have been shown to produce hemisulfur mustard, thiodiglycol, and 1,4-oxathiane.[15] The presence of other reagents, like ethylene diamine, can lead to the formation of 1,4-thiazane.[15] Reaction on a ruthenium chloride impregnated carbon has been reported to yield divinyl sulphone.[15]

Elimination Reactions

Under certain conditions, such as in the presence of strong bases like sodium ethoxide, sulfur mustard can undergo elimination reactions (dehydrohalogenation) to form divinyl sulfide.[6]

Major Degradation Products and Their Significance

A variety of degradation products can be formed from sulfur mustard, each with its own chemical properties and toxicological profile.

| Degradation Product | Chemical Formula | Formation Pathway | Significance |

| Thiodiglycol (TDG) | C₄H₁₀O₂S | Hydrolysis | Primary and relatively non-toxic hydrolysis product.[1][8][10][16] It can be further metabolized in vivo.[17][16] |

| Hemisulfur Mustard | C₄H₉ClOS | Partial Hydrolysis | An intermediate in the hydrolysis to TDG.[15] |

| Bis(2-chloroethyl) sulfoxide | C₄H₈Cl₂OS | Oxidation | Less toxic than sulfur mustard.[13] |

| Bis(2-chloroethyl) sulfone | C₄H₈Cl₂O₂S | Oxidation | A potent vesicant and toxic compound.[12][13] |

| 1,4-Oxathiane | C₄H₈OS | Reaction on impregnated carbons | A cyclic degradation product.[15] |

| Divinyl sulphone | C₄H₆O₂S | Reaction on impregnated carbons | A reactive degradation product.[15] |

| Divinyl sulfide | C₄H₆S | Elimination | Formed under strong basic conditions.[6] |

Analytical Methodology: Detection and Quantification of Degradation Products

The accurate identification and quantification of sulfur mustard and its degradation products are crucial for environmental monitoring, forensic analysis, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and reliable method for this purpose.[15][18][19]

Experimental Protocol: GC-MS Analysis of Sulfur Mustard Hydrolysis Products

This protocol outlines a general procedure for the analysis of sulfur mustard hydrolysis products in an aqueous sample.

Objective: To identify and quantify thiodiglycol (TDG) and other potential degradation products from the hydrolysis of sulfur mustard using GC-MS.

Materials:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Appropriate GC column (e.g., DB-5ms or equivalent)

-

Autosampler vials and caps

-

Microsyringes

-

Vortex mixer

-

Centrifuge

-

Dichloromethane (DCM), analytical grade

-

Sodium chloride (NaCl), analytical grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Thiodiglycol (TDG) analytical standard

-

Internal standard (e.g., deuterated TDG or a suitable analog)

-

Sample containing hydrolyzed sulfur mustard

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. To 1 mL of the aqueous sample in a glass vial, add a known amount of the internal standard. b. Add 0.2 g of NaCl to the sample to salt out the analytes and improve extraction efficiency.[19] c. Add 1 mL of dichloromethane (DCM) to the vial. d. Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase. e. Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers. f. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. g. Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

-

GC-MS Analysis: a. Injection: Inject 1 µL of the prepared sample into the GC-MS system. b. GC Conditions:

- Inlet Temperature: 250 °C

- Injection Mode: Splitless

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes

- Ramp: 10 °C/min to 280 °C

- Hold at 280 °C for 5 minutes c. MS Conditions:

- Ion Source: Electron Ionization (EI) at 70 eV

- Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C

- Scan Mode: Full scan (e.g., m/z 40-450) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

-

Data Analysis: a. Identify the peaks of interest in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of the analytical standards (e.g., TDG) and library spectra. b. Quantify the concentration of the identified degradation products by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared with known concentrations of the standards.

Caption: Experimental workflow for the GC-MS analysis of sulfur mustard hydrolysis products.

Conclusion and Future Perspectives

A comprehensive understanding of the hydrolysis and degradation pathways of sulfur mustard is fundamental to mitigating its threat. The primary hydrolysis product, thiodiglycol, is significantly less toxic than the parent compound, highlighting the importance of promoting this degradation route in decontamination efforts. However, the formation of other, potentially hazardous, degradation products under different conditions underscores the complexity of sulfur mustard chemistry and the need for careful consideration in the design of remediation strategies.

Future research should continue to focus on:

-

Elucidating the toxicological profiles of all major degradation products. While TDG is relatively well-studied, the long-term health effects of other degradation products warrant further investigation.

-

Developing novel catalytic systems for the rapid and complete detoxification of sulfur mustard. This includes catalysts that can selectively promote the formation of non-toxic end products.

-

Improving real-time analytical methods for the on-site detection of sulfur mustard and its degradation products. This will enhance the ability to monitor the effectiveness of decontamination efforts and ensure the safety of first responders and the public.

By continuing to unravel the intricate chemistry of sulfur mustard degradation, the scientific community can develop more effective strategies to neutralize this persistent chemical threat and protect human health and the environment.

References

-

National Research Council. 1999. Chemistry of Sulfur Mustard and Lewisite. In Veterans at Risk: The Health Effects of Mustard Gas and Lewisite. Washington, DC: The National Academies Press. [Link]

-

Black, R. M., & Read, R. W. (1995). Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance. Chemical research in toxicology, 8(6), 857–863. [Link]

-

Request PDF. (n.d.). Thiodiglycol, the hydrolysis product of sulfur mustard: Analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance. ResearchGate. [Link]

-

Lijestrand, H. M., & Tuan, Y. J. (1997). Biodegradation of sulfur mustard hydrolysate in the sequencing batch reactor. Water Science and Technology, 36(12), 299-306. [Link]

-

National Response Team. (2014). NRT Quick Reference Guide: Sulfur Mustard (HD). [Link]

-

Centers for Disease Control and Prevention. (2018). Sulfur Mustard: Blister Agent. The National Institute for Occupational Safety and Health (NIOSH). [Link]

-

GOV.UK. (2024). Incident management: sulphur mustard. [Link]

-

Science.gov. (n.d.). sulphur mustard degradation: Topics by Science.gov. [Link]

-

Klöffel, T., Gordon, D., Popiel, S., Nawala, J., Meyer, B., & Rodziewicz, P. (2023). Understanding the mechanism of the sulfur mustard hydrolysis reaction on the atomistic level from experiment and first-principles simulations. Process Safety and Environmental Protection, 172, 105–112. [Link]

-

Wikipedia. (2024). Mustard gas. [Link]

-

Dąbrowska, A., et al. (2023). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 28(10), 4087. [Link]

-

ResearchGate. (n.d.). Table 2. Degradation products and impurities of sulfur mustard agent. [Link]

-

Huong, T. T. T., & Toan, V. N. (2023). Toxicity of Military Chemical Sulfur Mustard on the Growth of Daphnia magna. VNU Journal of Science: Earth and Environmental Sciences, 39(1). [Link]

-

Berg, A., et al. (2009). Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection. Analytical and Bioanalytical Chemistry, 396(5), 1839-1845. [Link]

-

ResearchGate. (n.d.). The simple hydrolysis of Sulphur Mustard. [Link]

-

Agency for Toxic Substances and Disease Registry. (2011). Toxicological Profile for Sulfur Mustard. [Link]

-

ACS Applied Materials & Interfaces. (2021). Detoxification of the Toxic Sulfur Mustard Simulant by a Supramolecular Antidote in Vitro and in Vivo. [Link]

-

Agency for Toxic Substances and Disease Registry. (2013). ToxFAQs for Sulfur Mustard. [Link]

-

RSC Publishing. (2020). Selective detoxification of a sulfur mustard simulant in air by a methylene blue-functionalized metal–organic framework. [Link]

-

Wikipedia. (2024). Thiodiglycol. [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). ToxGuide for Sulfur Mustard. [Link]

-

PubMed. (2013). Detoxification of sulfur mustard by enzyme-catalyzed oxidation using chloroperoxidase. [Link]

-

National Center for Biotechnology Information. (2003). Toxicological Profile for Sulfur Mustard - POTENTIAL FOR HUMAN EXPOSURE. [Link]

-

Defense Technical Information Center. (1995). Thiodiglycol, the Hydrolysis Product of Sulfur Mustard: Analysis of In Vitro Biotransformation by Mammalian Alcohol Dehydrogenas. [Link]

-

National Center for Biotechnology Information. (2017). Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts. [Link]

-

World Health Organization. (n.d.). Mustard gas fact sheet. [Link]

-

ACS Publications. (2017). Detoxification of a Sulfur Mustard Simulant Using a BODIPY-Functionalized Zirconium-Based Metal–Organic Framework. [Link]

-

Centers for Disease Control and Prevention. (2024). Mustard Gas | Chemical Emergencies. [Link]

Sources

- 1. nrt.org [nrt.org]

- 2. Mustard gas - Wikipedia [en.wikipedia.org]

- 3. Mustard Gas | Chemical Emergencies | CDC [cdc.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. iwaponline.com [iwaponline.com]

- 11. WHO EMRO - Mustard gas fact sheet [emro.who.int]

- 12. Selective detoxification of a sulfur mustard simulant in air by a methylene blue-functionalized metal–organic framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sulphur mustard degradation: Topics by Science.gov [science.gov]

- 16. Thiodiglycol, the hydrolysis product of sulfur mustard: analysis of in vitro biotransformation by mammalian alcohol dehydrogenases using nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Understanding the mechanism of the sulfur mustard hydrolysis reaction on the atomistic level from experiment and first-principles simulations - FAU CRIS [cris.fau.de]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

The Alkylating Shadow: A Technical Analysis of Sulfur Mustard Vesication and Historical Pathophysiology

Executive Summary: The Latency Paradox

Sulfur Mustard (SM), or bis(2-chloroethyl) sulfide, remains a persistent chemical threat not merely due to its lethality, but its debilitating capacity to induce delayed vesication (blistering). For the drug development scientist, SM presents a unique pharmacokinetic challenge: the latent period . While alkylation occurs within minutes of exposure, clinical pathology (erythema, vesication) is delayed by 2–24 hours.

This guide analyzes the historical evolution of our understanding of SM—from a crude cytotoxic agent to a specific molecular trigger of the PARP-1 dependent "metabolic suicide" pathway. It provides actionable protocols for surrogate modeling (CEES) and evaluates current therapeutic targets.

The Chemical Foundation: Episulfonium Reactivity

To understand the injury, one must understand the electrophile. SM is a bifunctional alkylating agent.[1][2][3][4] Its toxicity is not driven by the parent molecule, but by its intramolecular cyclization.

The Mechanism of Alkylation

In physiological aqueous environments, SM undergoes rapid intramolecular nucleophilic substitution (

This intermediate is an indiscriminate electrophile, but it shows a high affinity for the

Visualization: The Alkylation Pathway

The following diagram illustrates the transformation of SM into the episulfonium ion and its subsequent attack on DNA.

Figure 1: The chemical pathway of Sulfur Mustard alkylation.[5] The formation of the episulfonium ion is the rate-limiting step for DNA damage.

The Vesication Cascade: From DNA Damage to Blister

Historical research initially categorized SM simply as a "radiomimetic" agent. However, research from the 1980s and 1990s (notably by Papirmeister and colleagues) elucidated the specific biochemical cascade linking DNA damage to dermal-epidermal separation.

The "Suicide Hypothesis" (PARP-1 Activation)

The prevailing theory for SM pathology is the PARP-1 dependent energy crisis .

-

DNA Damage: SM induces DNA strand breaks.

-

PARP Hyperactivation: Poly(ADP-ribose) polymerase-1 (PARP-1) is rapidly activated to repair DNA.

-

NAD+ Depletion: PARP-1 consumes NAD+ as a substrate. Excessive activation depletes cellular NAD+.

-

Glycolytic Failure: NAD+ is a cofactor for glycolysis. Its loss halts ATP production.

-

Protease Release: The resulting energy crisis causes cellular necrosis and the release of proteases (MMPs, serine proteases).

-

DEJ Separation: These proteases degrade anchoring proteins (Laminin-332,

integrin) at the Dermal-Epidermal Junction (DEJ), causing the characteristic fluid-filled blister.

Figure 2: The biochemical cascade of SM-induced injury. Note the central role of NAD+/ATP depletion in driving necrosis and protease activation.

Experimental Protocols & Surrogate Modeling

Working with Schedule 1 Chemical Warfare Agents (CWA) requires high-containment facilities (BSL-3/Chemical Surety). For most researchers, the monofunctional analog 2-chloroethyl ethyl sulfide (CEES) , also known as "Half-Mustard," is the standard surrogate.

Table 1: Comparative Profile of HD vs. CEES

| Feature | Sulfur Mustard (HD) | Half-Mustard (CEES) | Implication for Research |

| Structure | Bifunctional ( | Monofunctional ( | CEES cannot cross-link DNA. |

| Toxicity | Extreme (Vesicant) | Moderate (Irritant/Toxic) | CEES requires higher doses for similar effect. |

| Mechanism | DNA Cross-linking + Alkylation | DNA Alkylation (Mono-adducts) | CEES mimics oxidative stress well, but underestimates genotoxicity. |

| Latent Period | Distinct (2-24 hrs) | Shorter/Less distinct | CEES models acute inflammation faster. |

Protocol: In Vitro Keratinocyte Exposure Assay (CEES)

This protocol is designed for evaluating therapeutic candidates against alkylating injury in HaCaT cells or Normal Human Epidermal Keratinocytes (NHEK).

Reagents:

-

CEES (Sigma-Aldrich, purity >97%)

-

DMSO (anhydrous)

-

Cell Culture Media (KGM-Gold for NHEK; DMEM for HaCaT)

-

Assay Kits: MTT (Viability), ELISA (IL-8/TNF-

)

Workflow:

-

Preparation (Critical Step): CEES has a short half-life in aqueous media (~60 min). Prepare stock solutions in anhydrous DMSO immediately prior to use. Do not pre-dilute in aqueous buffer.

-

Seeding: Seed keratinocytes in 96-well plates (

cells/well). Allow to adhere for 24 hours. -

Exposure:

-

Replace media with serum-free media.

-

Add CEES stock to wells to achieve final concentrations of 200–1000

. -

Control: Vehicle (DMSO < 0.5%).

-

Incubate for 1 hour (pulse exposure).

-

-

Wash: Remove CEES media, wash 2x with PBS, and replace with fresh complete media.

-

Post-Exposure Incubation:

-

6 hours: Harvest supernatant for inflammatory cytokines (IL-1

, IL-8). -

24 hours: Assess cell viability via MTT or LDH release.

-

-

Validation: A successful model must show a dose-dependent reduction in viability and a

-fold increase in IL-8 at sub-cytotoxic doses.

Therapeutic Targets: Past & Future

Historical research focused on decontamination (removing the agent) and scavenging (neutralizing the electrophile). However, intracellular scavengers (e.g., Glutathione, NAC) often fail because the alkylation reaction is faster than the drug's distribution kinetics.

Modern research targets the downstream cascade.

Table 2: Evolving Therapeutic Strategies

| Target Mechanism | Drug Class | Status/Notes |

| Scavenging | Thiol donors (NAC, Sodium Thiosulfate) | Effective only if applied immediately (<10 min). |

| PARP Inhibition | PARP-1 Inhibitors (Veliparib, Olaparib) | High Potential. Prevents NAD+ depletion and necrosis. Shown efficacy in in vivo models.[6] |

| Inflammation | Steroids, NSAIDs, Anti-TNF | Palliative. Reduces edema but does not prevent basal cell death. |

| DNA Repair | DNA Damage Response (DDR) enhancers | Emerging. Drugs like INV-102 (NAD+ precursors) aim to restore energy balance. |

References

-

Kehe, K., et al. (2009).[7] Sulfur mustard toxicity: History, chemistry, pharmacokinetics, and pharmacodynamics. Critical Reviews in Toxicology. Link

-

Papirmeister, B., et al. (1985).[8][7] Pathology produced by sulfur mustard in human skin grafts on athymic nude mice. Journal of Toxicology and Cutaneous and Ocular Toxicology. Link

-

Shakarjian, M. P., et al. (2010).[9] Mechanisms mediating the vesicant actions of sulfur mustard after cutaneous exposure. Toxicological Sciences. Link

-

Debiak, M., et al. (2016). Effects of poly (ADP-ribose) polymerase-1 (PARP-1) inhibition on sulfur mustard-induced cutaneous injuries in vitro and in vivo. Free Radical Biology and Medicine. Link

-

Shalwitz, R., et al. (2024).[3] Treatment of Sulfur Mustard Corneal Injury by Augmenting the DNA Damage Response (DDR). Journal of Pharmacology and Experimental Therapeutics. Link

-

Diemer, T. (2020).[1] Scavenger Hunt: The Search for Sulfur Mustard-Neutralizing Compound in 2-Chloroethyl Ethyl Sulfide (CEES). South Dakota State University Theses. Link

Sources

- 1. openprairie.sdstate.edu [openprairie.sdstate.edu]

- 2. Mechanisms mediating the vesicant actions of sulfur mustard after cutaneous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Effects of poly (ADP-ribose) polymerase-1 (PARP-1) inhibition on sulfur mustard-induced cutaneous injuries in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic: A missing paradigm in cellular and molecular pathways of sulfur mustard lung: a prospective and comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of Sulfur Mustard Corneal Injury by Augmenting the DNA Damage Response (DDR): A Novel Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Mechanisms Mediating the Vesicant Actions of Sulfur Mustard after Cutaneous Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment of Sulfur Mustard Corneal Injury by Augmenting the DNA Damage Response (DDR): A Novel Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(2-chloroethyl) Disulfide: Structural Analogs and Derivatives in Drug Development

Introduction

Bis(2-chloroethyl) disulfide and its chemical relatives represent a compelling, albeit challenging, area of study for researchers in medicinal chemistry and drug development. This family of compounds is structurally related to the infamous chemical warfare agent sulfur mustard, bis(2-chloroethyl) sulfide.[1][2][3] Like sulfur mustard, these compounds are potent alkylating agents, a characteristic that defines both their toxicity and their therapeutic potential.[1][3][4] The core mechanism of action for these agents involves the alkylation of cellular macromolecules, most notably DNA and proteins, which can disrupt cellular processes and lead to cell death.[1][3] It is this cytotoxic capability that has spurred investigations into their use as anticancer agents, drawing a parallel to the development of nitrogen mustards as chemotherapeutics.[1][5]

This technical guide provides an in-depth exploration of bis(2-chloroethyl) disulfide, its structural analogs, and their derivatives. We will delve into their synthesis, mechanism of action, structure-activity relationships, and the methodologies used to evaluate their biological effects, offering a comprehensive resource for scientists working in this field.

The Core Moiety: Understanding Bis(2-chloroethyl) Disulfide

Bis(2-chloroethyl) disulfide, with the chemical formula (ClCH₂CH₂)₂S₂, is the central scaffold from which a multitude of analogs and derivatives have been designed.[6] Its structure is characterized by a disulfide bond linking two 2-chloroethyl groups. This disulfide linkage is a key determinant of the molecule's chemical reactivity and biological activity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₈Cl₂S₂ |

| Molar Mass | 191.1 g/mol |

| Appearance | Oily yellow-brown liquid |

| Odor | Garlic-like or mustard-like |

Data sourced from PubChem CID 94964 and Haz-Map.[4][6]

The presence of the two chloroethyl groups makes the molecule a bifunctional alkylating agent. This bifunctionality is crucial for its ability to form cross-links within and between biological macromolecules like DNA, a primary mechanism of its cytotoxic action.[5]

Rationale for Analog and Derivative Development

The development of analogs and derivatives of bis(2-chloroethyl) disulfide is driven by the desire to modulate its biological activity, enhance its therapeutic index, and improve its pharmacokinetic properties. Key goals in this area of research include:

-

Increasing Selectivity: Modifying the core structure to achieve targeted delivery to cancer cells while minimizing damage to healthy tissues.

-

Modulating Reactivity: Fine-tuning the alkylating potential to optimize efficacy and reduce off-target toxicity.

-

Improving Solubility and Stability: Enhancing the drug-like properties of the compounds to improve their bioavailability and ease of formulation.

-

Overcoming Drug Resistance: Designing novel structures that can circumvent the mechanisms of resistance that have developed to traditional alkylating agents.

Key Structural Analogs and Their Synthesis

The structural modification of bis(2-chloroethyl) disulfide can be approached in several ways, primarily focusing on the disulfide bridge, the ethyl chains, and the terminal chloro groups.

Modifications of the Disulfide Bridge

One common modification involves the synthesis of unsymmetrical disulfides, where the two sulfur atoms are attached to different alkyl or aryl groups. This approach allows for the introduction of various functionalities to alter the molecule's properties. The synthesis of unsymmetrical disulfides can be challenging due to the competing formation of symmetrical byproducts.[7] However, methods have been developed to overcome this, such as the sequential addition of two different thiols to an oxidizing agent like bromodimethylsulfonium bromide or the use of 1-chlorobenzotriazole to form a reactive intermediate.[7][8]

Variations in the Alkyl Chains

Altering the length or branching of the ethyl chains can impact the molecule's lipophilicity and its ability to interact with target macromolecules. Introducing other functional groups onto the chains can also serve as a handle for further derivatization or for attaching targeting moieties.

Replacement of the Chloro Groups

The chlorine atoms are the leaving groups in the alkylation reaction. Replacing them with other halogens (e.g., bromine) or other leaving groups can modulate the reactivity of the compound.

Synthesis of a Representative Analog: An Unsymmetrical Disulfide

The following protocol outlines a general, one-pot method for the synthesis of an unsymmetrical disulfide, adapted from methodologies that minimize the formation of symmetrical byproducts.[8]

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide

-

Preparation of the First Thiol Intermediate:

-

Dissolve the first thiol (R¹SH) in a suitable solvent such as dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of 1-chlorobenzotriazole (BtCl) in DCM to the cooled thiol solution.

-

Stir the reaction mixture at -78°C for 30 minutes to allow for the formation of the benzotriazolated thiol intermediate (R¹SBt).

-

-

Reaction with the Second Thiol:

-

Prepare a solution of the second thiol (R²SH) in DCM.

-

Slowly add the solution of the second thiol to the reaction mixture containing the R¹SBt intermediate.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure unsymmetrical disulfide (R¹SSR²).

-

Mechanism of Action and Biological Effects

The primary mechanism of action for bis(2-chloroethyl) disulfide and its analogs is through the alkylation of nucleophilic sites on cellular macromolecules.[1][4]

DNA Alkylation and Cytotoxicity

The bifunctional nature of these compounds allows them to form both mono-adducts and inter- or intra-strand cross-links in DNA.[5] This DNA damage can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3][5]

Cellular Signaling Pathways

The cellular response to DNA damage induced by these agents involves the activation of complex signaling pathways. Key players in this response include the ATM and ATR kinases, which are activated by DNA damage and in turn phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[5] Activation of these pathways can lead to cell cycle arrest, providing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.[5]

Another important mechanism involves the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[9] Extensive DNA damage leads to the hyperactivation of PARP, which depletes the cell of NAD+ and ATP, leading to cellular energy crisis and cell death.[9]

Diagram of DNA Damage Response Pathway

Caption: DNA damage response pathway initiated by bis(2-chloroethyl) disulfide analogs.

Biological Evaluation of Analogs and Derivatives

A critical aspect of developing these compounds for therapeutic use is their thorough biological evaluation. This typically involves a battery of in vitro and in vivo assays to assess their cytotoxicity, mechanism of action, and potential for therapeutic efficacy.

In Vitro Cytotoxicity Assays

The initial screening of new analogs is often performed using in vitro cytotoxicity assays against a panel of cancer cell lines. The MTT or MTS assay is a common colorimetric method used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in cell culture medium.